molecular formula C10H19N B14620327 N,3-Dimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine CAS No. 59015-84-8

N,3-Dimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine

Cat. No.: B14620327
CAS No.: 59015-84-8
M. Wt: 153.26 g/mol
InChI Key: OPLKFOAWVGYVSW-UHFFFAOYSA-N
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Description

N,3-Dimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amine precursor with an appropriate alkyl halide under basic conditions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems to control temperature, pressure, and reaction time, optimizing the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,3-Dimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,3-Dimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-propyn-1-amine
  • 1-Dimethylamino-2-propyne
  • 3-Dimethylamino-1-propyne

Uniqueness

N,3-Dimethyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications compared to similar compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

59015-84-8

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N,3-dimethyl-2-methylidene-N-prop-2-enylbutan-1-amine

InChI

InChI=1S/C10H19N/c1-6-7-11(5)8-10(4)9(2)3/h6,9H,1,4,7-8H2,2-3,5H3

InChI Key

OPLKFOAWVGYVSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)CN(C)CC=C

Origin of Product

United States

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